1-Nitro-4-phenyl-1-butene
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Overview
Description
1-Nitro-4-phenyl-1-butene is an organic compound characterized by a nitro group (-NO2) attached to a phenyl group (C6H5) and a butene chain
Preparation Methods
1-Nitro-4-phenyl-1-butene can be synthesized through several methods. One common approach involves the nitration of 4-phenyl-1-butene. This process typically requires a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the butene chain .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow nitration, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Nitro-4-phenyl-1-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitro derivatives or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Nitro-4-phenyl-1-butene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Medicine: Research into the compound’s derivatives could lead to the discovery of new drugs or therapeutic agents.
Industry: This compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-Nitro-4-phenyl-1-butene exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by a catalyst. This process involves the formation of intermediate species and the eventual conversion to the desired product .
Comparison with Similar Compounds
1-Nitro-4-phenyl-1-butene can be compared to other similar compounds, such as:
4-Phenyl-1-butene: Lacks the nitro group and has different reactivity and applications.
1-Phenyl-1-butyne: Contains a triple bond instead of a double bond, leading to different chemical properties and reactivity.
1-Nitro-2-phenyl-1-butene:
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
[(E)-4-nitrobut-3-enyl]benzene |
InChI |
InChI=1S/C10H11NO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2/b9-5+ |
InChI Key |
MSEZMFQAIYVMIC-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC/C=C/[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C[N+](=O)[O-] |
Origin of Product |
United States |
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